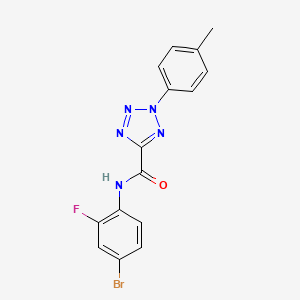

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom The compound also features a carboxamide group, a bromine atom, and a fluorine atom attached to a phenyl ring, as well as a tolyl group

Méthodes De Préparation

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.

Introduction of the carboxamide group: This step involves the reaction of the tetrazole intermediate with an amine, such as 4-bromo-2-fluoroaniline, under suitable conditions to form the carboxamide.

Attachment of the tolyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of alternative reagents, solvents, and reaction conditions, as well as the implementation of continuous flow processes.

Analyse Des Réactions Chimiques

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Oxidation and reduction reactions: The tetrazole ring and carboxamide group can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different functional groups.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds and extend the molecular framework.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

The tetrazole ring in N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide has been linked to various anticancer activities. Research has shown that compounds containing tetrazole moieties exhibit significant cytotoxic effects against different cancer cell lines. For instance, studies have indicated that similar tetrazole derivatives can inhibit key signaling pathways involved in cancer progression, such as the vascular endothelial growth factor receptor (VEGFR) pathway .

1.2 Antimicrobial Activity

Tetrazole derivatives are being investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

2.1 Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory properties in various models. The ability to modulate inflammatory pathways suggests potential therapeutic uses in treating conditions such as arthritis and other inflammatory diseases .

2.2 Neuroprotective Effects

Emerging research indicates that tetrazole-containing compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of neuroinflammation and oxidative stress pathways .

Agricultural Science

3.1 Herbicidal Activity

The unique structure of this compound has led to investigations into its herbicidal properties. Initial studies suggest that it may inhibit specific enzymes involved in plant growth, making it a candidate for developing new herbicides .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have highlighted modifications that enhance potency and selectivity for various biological targets.

Mécanisme D'action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The tetrazole ring and carboxamide group can form hydrogen bonds and other non-covalent interactions with these targets, influencing their function and signaling pathways.

Comparaison Avec Des Composés Similaires

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can be compared with other tetrazole derivatives, such as:

5-phenyl-1H-tetrazole: A simpler tetrazole derivative with a phenyl group attached to the tetrazole ring.

2-(2-fluorophenyl)-2H-tetrazole-5-carboxamide: A similar compound with a fluorine atom on the phenyl ring and a carboxamide group.

N-(4-chlorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide: A compound with a chlorine atom instead of a bromine atom on the phenyl ring.

Activité Biologique

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the class of tetrazole-5-carboxamides. The unique structure of this compound, characterized by a five-membered tetrazole ring, a carboxamide group, and various aromatic substituents, suggests potential biological activities. However, the specific biological activity of this compound has not been extensively documented in scientific literature.

Structural Characteristics

The compound features:

- Tetrazole Ring : A five-membered ring that is known for its diverse biological activities.

- Carboxamide Group : This functional group can enhance solubility and bioactivity.

- Aromatic Substituents : The presence of bromine and fluorine atoms may facilitate halogen bonding and π-π stacking interactions, potentially influencing the compound's interactions with biological targets.

1. Antimicrobial Activity

Tetrazole derivatives have been reported to possess significant antimicrobial properties. For instance:

- A series of tetrazole compounds demonstrated antibacterial activity against various pathogens, outperforming standard antibiotics like ampicillin in certain cases .

- Studies have shown that modifications in the tetrazole structure can lead to enhanced antimicrobial efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Activity

Tetrazoles are also being explored for their anticancer potential:

- Certain tetrazole derivatives have shown effectiveness against multiple cancer cell lines, including liver and lung cancer cells .

- Mechanistic studies indicate that some compounds can inhibit tubulin polymerization, which is crucial for cancer cell division, thereby exhibiting cytotoxic effects .

Research Findings and Case Studies

Although direct research on this compound is sparse, related studies provide context for its potential applications:

| Compound | Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound 80 | Anticancer | Hep G2 | 4.2 |

| Compound 6–31 | Microtubule destabilizer | SGC-7901 | 0.090 |

| Compound 82 | Antibacterial | Various | Varies |

These compounds illustrate the promising nature of tetrazoles in therapeutic applications.

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN5O/c1-9-2-5-11(6-3-9)22-20-14(19-21-22)15(23)18-13-7-4-10(16)8-12(13)17/h2-8H,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSVSAWLWBCASW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.